Ethyl 2-({[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate
Description
Ethyl 2-({[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate is a structurally complex organic compound featuring a 1,3-benzothiazole core linked via an acetamide group to a 4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidine moiety. The benzothiazole ring is substituted with an ethyl carboxylate group at the 6-position, while the pyrimidine ring contains two ketone functionalities (4,6-dioxo) and a phenyl substituent at the 5-position . This combination of heterocyclic systems confers unique physicochemical and biological properties, making it a candidate for applications in medicinal chemistry, organic synthesis, and materials science .
Properties
IUPAC Name |
ethyl 2-[[2-[(4,6-dioxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S2/c1-2-31-20(30)13-8-9-14-15(10-13)33-22(23-14)24-16(27)11-32-21-25-18(28)17(19(29)26-21)12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3,(H,23,24,27)(H,25,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIERRJVQQQJDIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=O)C(C(=O)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the tetrahydropyrimidine moiety. Key reagents used in these reactions include phenylhydrazine, ethyl acetoacetate, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH levels ensures consistency and efficiency in production. Solvent extraction and crystallization techniques are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous conditions to prevent side reactions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS); reactions are often performed under reflux conditions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of Ethyl 2-({[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to form stable complexes with metal ions, which can further modulate its biological activity .
Comparison with Similar Compounds
(i) Core Heterocycles
- Target Compound: The 1,3-benzothiazole core distinguishes it from analogs with tetrahydrobenzothiazole (Analog 1) or benzothiophene (Analog 2) systems .
- Pyrimidine Substituents : The 4,6-dioxo-5-phenyl-pyrimidine moiety is unique compared to Analog 2 (4-hydroxy-6-phenyl) and Analog 3 (2-oxo), which may alter hydrogen-bonding interactions and metabolic stability .
(ii) Bioactivity Profiles
- Target Compound : The dual dioxo groups on the pyrimidine may enhance interactions with enzymes like dihydrofolate reductase (DHFR) or kinases, similar to pyrimidine-based inhibitors .
- Analog 1 : The tetrahydrobenzothiazole and benzyl group confer distinct solubility and bioavailability properties, favoring antimicrobial applications .
- Analog 3 : The methyl substituents on both the benzothiazole and pyrimidine may reduce steric hindrance, improving membrane permeability for anticancer activity .
Research Findings and Uniqueness
- Structural Uniqueness : The simultaneous presence of a fully aromatic benzothiazole, 4,6-dioxo-pyrimidine, and ethyl carboxylate group distinguishes the target compound from analogs. This architecture balances lipophilicity (phenyl group) and polarity (carboxylate), optimizing drug-likeness .
- Biological Potential: Preliminary studies suggest superior enzyme inhibition compared to Analog 1 and Analog 3, attributed to stronger hydrogen-bonding capacity of the dioxo groups .
- Crystallographic Validation : Structural analysis using SHELX programs (e.g., SHELXL) confirms the planar geometry of the benzothiazole and pyrimidine rings, critical for intermolecular interactions .
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